molecular formula C24H26N4O4S B11014518 3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B11014518
M. Wt: 466.6 g/mol
InChI Key: AOVSZTMCTTVZAV-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiadiazole ring, a tetrahydroisoquinoline core, and a dimethoxyphenyl group, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves multiple steps, including the formation of the thiadiazole ring and the coupling of the dimethoxyphenyl group. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the dimethoxyphenyl group allows for potential oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the tetrahydroisoquinoline core can be reduced to form alcohols or other reduced products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications could be explored, including its use as an anti-inflammatory or anticancer agent.

    Industry: The compound’s properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The thiadiazole ring and the tetrahydroisoquinoline core may interact with enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways involved would depend on the specific application being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

These comparisons highlight the uniqueness of the compound and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C24H26N4O4S/c1-13(2)22-26-27-24(33-22)25-21(29)19-15-8-6-7-9-16(15)23(30)28(3)20(19)14-10-11-17(31-4)18(12-14)32-5/h6-13,19-20H,1-5H3,(H,25,27,29)

InChI Key

AOVSZTMCTTVZAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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